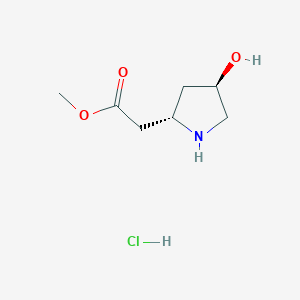
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . . This compound is a derivative of proline, an amino acid, and is used in various scientific research applications.
Preparation Methods
The synthesis of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves the esterification of trans-4-hydroxy-L-proline with methanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a proline analog, influencing proline-related metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-hydroxypyrrolidine-2-carboxylate: Similar in structure but lacks the hydrochloride component.
trans-4-Hydroxy-L-proline methyl ester: Another proline derivative with similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which may influence its reactivity and solubility .
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
FLSYDCAABPWONO-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](CN1)O.Cl |
Canonical SMILES |
COC(=O)CC1CC(CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)
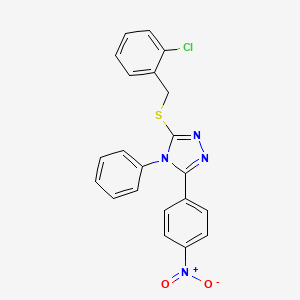
![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)

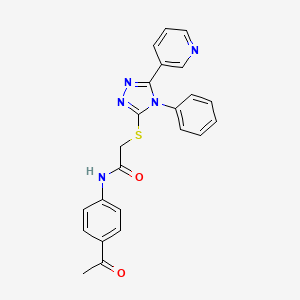
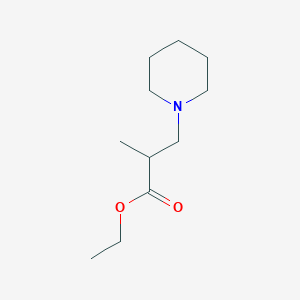
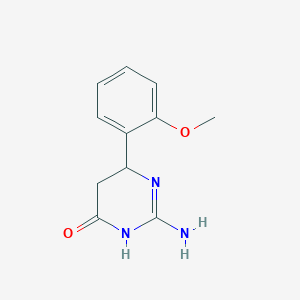
![N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)
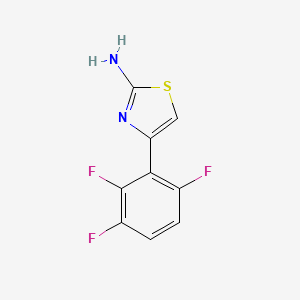
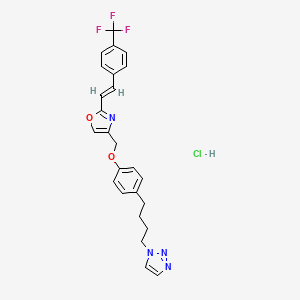


![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
